2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms and a methylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of thionyl chloride (SOCl2) for chlorination, followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), potassium thiolate (KSR), and primary amines (RNH2) are commonly used under basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methylsulfanyl-pyrimidine
- 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5Cl2N3O2S |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2,4-dichloro-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-15(13,14)12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 |
InChI Key |
BMGKKYWDJFVJAY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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